Cas no 2116-62-3 (2-(2-phenylethyl)pyridine)

2-(2-phenylethyl)pyridine structure
2-(2-phenylethyl)pyridine structure
Product Name:2-(2-phenylethyl)pyridine
N.o CAS:2116-62-3
MF:C13H13N
MW:183.24902
CID:265954
PubChem ID:75028
Update Time:2025-06-11

2-(2-phenylethyl)pyridine Propriedades químicas e físicas

Nomes e Identificadores

    • Pyridine,2-(2-phenylethyl)-
    • 2-(2-phenylethyl)pyridine
    • 2-Phenethylpyridine
    • 2-Picoline, α-benzyl-
    • Pyridine, 2-phenethyl-
    • Inchi: InChI=1S/C13H13N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H,9-10H2
    • Chave InChI: NIJWAAUHTPDGOM-UHFFFAOYSA-N
    • SMILES: C1(CCC2C=CC=CN=2)C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 183.10489

Propriedades Experimentais

  • Densidade: 1.0465
  • Ponto de Fusão: -1.5°C
  • Ponto de ebulição: 306.94°C (rough estimate)
  • Índice de Refracção: 1.5963 (estimate)
  • PSA: 12.89
  • LogP: 2.86680

2-(2-phenylethyl)pyridine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM411688-1g
2-(2-phenylethyl)pyridine
2116-62-3 95%+
1g
$508 2022-06-12
Enamine
EN300-1179863-0.05g
2-(2-phenylethyl)pyridine
2116-62-3 95%
0.05g
$76.0 2023-06-08
Enamine
EN300-1179863-0.1g
2-(2-phenylethyl)pyridine
2116-62-3 95%
0.1g
$113.0 2023-06-08
Enamine
EN300-1179863-0.25g
2-(2-phenylethyl)pyridine
2116-62-3 95%
0.25g
$162.0 2023-06-08
Enamine
EN300-1179863-0.5g
2-(2-phenylethyl)pyridine
2116-62-3 95%
0.5g
$310.0 2023-06-08
Enamine
EN300-1179863-1.0g
2-(2-phenylethyl)pyridine
2116-62-3 95%
1g
$414.0 2023-06-08
Enamine
EN300-1179863-2.5g
2-(2-phenylethyl)pyridine
2116-62-3 95%
2.5g
$810.0 2023-06-08
Enamine
EN300-1179863-5.0g
2-(2-phenylethyl)pyridine
2116-62-3 95%
5g
$1199.0 2023-06-08
Enamine
EN300-1179863-10.0g
2-(2-phenylethyl)pyridine
2116-62-3 95%
10g
$1778.0 2023-06-08
Aaron
AR00BVTQ-50mg
2-(2-phenylethyl)pyridine
2116-62-3 95%
50mg
$130.00 2025-01-24

2-(2-phenylethyl)pyridine Literatura Relacionada

  • 1. Intramolecular aromatic hydroxylation via irradiation of pyridine N-oxide derivatives
    Peter G. Sammes,Guido Serra-Errante,Alan C. Tinker J. Chem. Soc. Perkin Trans. 1 1978 853
  • 2. 291. Homolytic reactions of aromatic side chains. Part II. Relative rates of α-hydrogen abstraction by t-butoxy-radicals
    K. M. Johnston,Gareth H. Williams J. Chem. Soc. 1960 1446
  • 3. N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides
    R. Bodalski,A. R. Katritzky J. Chem. Soc. B 1968 831
  • 4. Bridged-ring nitrogen compounds. Part 3. Synthesis of representatives of the 1,5-methano-4-benzazonine ring system
    Francis J. Smith,George R. Proctor J. Chem. Soc. Perkin Trans. 1 1980 2141
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.